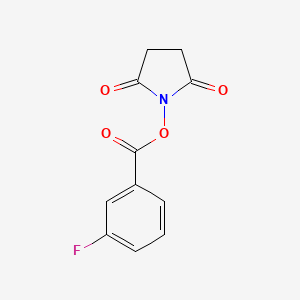
2,5-DIOXOPYRROLIDIN-1-YL 3-FLUOROBENZOATE
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate is a chemical compound with the molecular formula C11H8FNO4 and a molecular weight of 237.18 g/mol . This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of more complex molecules and has been studied for its biological activities.
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate has several scientific research applications:
Wirkmechanismus
Mode of Action
The compound interacts with its targets, the CA isoenzymes, by inhibiting their activity .
Biochemical Pathways
The inhibition of CA isoenzymes affects several biochemical pathways. Most notably, it disrupts the regulation of pH and fluid balance in the body . This can have downstream effects on various physiological processes, including respiration and the transport of carbon dioxide and oxygen in the blood .
Pharmacokinetics
The compound’s pyrrolidine-2,5-dione scaffold is known to be a versatile and efficient pharmacophore, contributing to the stereochemistry of the molecule and increasing its three-dimensional coverage . These properties could potentially enhance the compound’s bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of pH and fluid balance in the body due to the inhibition of CA isoenzymes . This can lead to a variety of physiological effects, depending on the extent of the disruption and the body’s ability to compensate for these changes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione. For instance, the pH of the body can affect the compound’s ability to bind to and inhibit CA isoenzymes . Additionally, factors such as temperature and the presence of other substances in the body can potentially affect the compound’s stability and efficacy .
Biochemische Analyse
Biochemical Properties
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione plays a crucial role in biochemical reactions, particularly due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with carbonic anhydrase isoenzymes, such as hCA I and hCA II . These interactions are significant as they can influence the enzyme’s activity, potentially leading to therapeutic applications in diseases where carbonic anhydrase plays a role. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby inhibiting its activity.
Cellular Effects
The effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in detoxification and clearance of toxic substances . By modulating these pathways, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can alter cellular responses to external stimuli, potentially leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione exerts its effects through specific binding interactions with biomolecules. The compound’s mechanism of action often involves the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can lead to conformational changes in the enzyme, thereby reducing its activity. Additionally, 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione in in vitro and in vivo studies has revealed potential changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have indicated that there are threshold effects, where the compound’s efficacy plateaus beyond a certain dosage . Additionally, high doses of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione can result in toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism often involves its conversion into active or inactive metabolites, which can further influence its biological activity . These metabolic pathways are crucial for understanding the compound’s overall effects on cellular and organismal health.
Transport and Distribution
The transport and distribution of 1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in therapeutic applications.
Subcellular Localization
1-{[(3-Fluorophenyl)carbonyl]oxy}pyrrolidine-2,5-dione exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with specific biomolecules and its overall biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dioxopyrrolidin-1-yl 3-fluorobenzoate typically involves the reaction of 3-fluorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine yields an amide derivative.
Hydrolysis: The major products are 3-fluorobenzoic acid and N-hydroxysuccinimide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-chlorobenzoate: Similar in structure but with a chlorine atom instead of fluorine.
2,5-Dioxopyrrolidin-1-yl 3-bromobenzoate: Similar in structure but with a bromine atom instead of fluorine.
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar in structure but with an iodine atom instead of fluorine.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-fluorobenzoate is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications, such as drug development and material science .
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWZKPQQSXKNEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701204377 | |
| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110920-19-9 | |
| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110920-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-fluoro-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701204377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



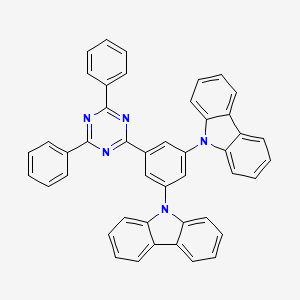
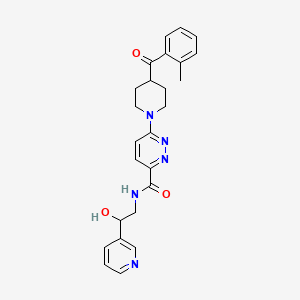
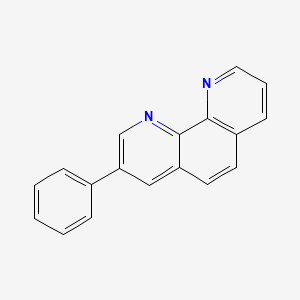

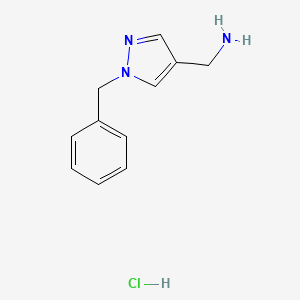

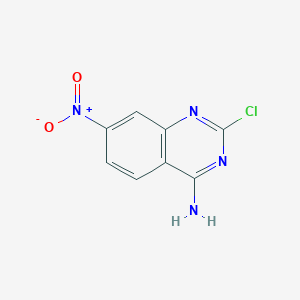

![2-[(4R)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine](/img/structure/B3081701.png)
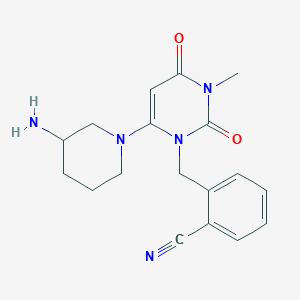

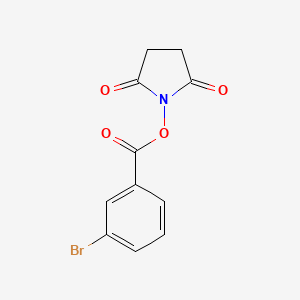
![N-[(3S)-piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B3081739.png)
